molecular formula C12H11ClN2O2 B3052654 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride CAS No. 4329-72-0

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride

Cat. No.: B3052654
CAS No.: 4329-72-0
M. Wt: 250.68 g/mol
InChI Key: FJYHLEVUZWPNBV-UHFFFAOYSA-M
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Description

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C12H11ClN2O2. It is a pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride typically involves the reaction of 4-nitrobenzyl chloride with pyridine. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like hydrogen gas, nucleophiles like hydroxide ions, and catalysts like palladium on carbon. Major products formed from these reactions include 1-[(4-aminophenyl)methyl]pyridin-1-ium chloride and other substituted derivatives .

Scientific Research Applications

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride can be compared with other similar compounds such as:

    1-[(4-Aminophenyl)methyl]pyridin-1-ium chloride: This compound has an amino group instead of a nitro group, which can lead to different reactivity and biological activities.

    1-[(4-Methoxyphenyl)methyl]pyridin-1-ium chloride: The presence of a methoxy group can influence the compound’s solubility and reactivity.

    1-[(4-Cyanophenyl)methyl]pyridin-1-ium chloride:

Biological Activity

1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridinium structure with a positively charged nitrogen atom within a six-membered aromatic ring. The presence of the nitrophenylmethyl substituent and the chloride ion contributes to its unique chemical behavior. Its molecular formula is C13H12ClNC_{13}H_{12}ClN with a molecular weight of approximately 239.69 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can be reduced to form reactive intermediates that may influence cellular components, leading to diverse biological effects. The pyridinium ring facilitates ionic interactions with biological molecules, enhancing its potential as a therapeutic agent.

Biological Activities

This compound has been studied for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : Research indicates that this compound may possess anticancer activity, possibly through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
  • Neuroprotective Effects : Some studies have suggested neuroprotective properties, particularly in glial cells, indicating potential applications in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialSignificant activity against multiple bacterial strains observed.
AnticancerInduces apoptosis in cancer cell lines; inhibits cell proliferation.
NeuroprotectiveProtective effects on glial cells noted; potential for neurodegenerative applications .

Case Study: Anticancer Activity

A study conducted on various derivatives of pyridinium compounds demonstrated that this compound exhibited potent anticancer effects in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Case Study: Antimicrobial Activity

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent.

Properties

IUPAC Name

1-[(4-nitrophenyl)methyl]pyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N2O2.ClH/c15-14(16)12-6-4-11(5-7-12)10-13-8-2-1-3-9-13;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYHLEVUZWPNBV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500413
Record name 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4329-72-0
Record name NSC56894
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56894
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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